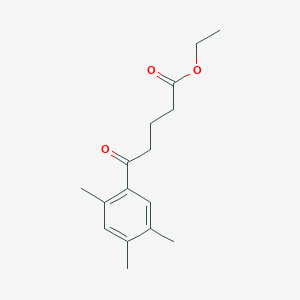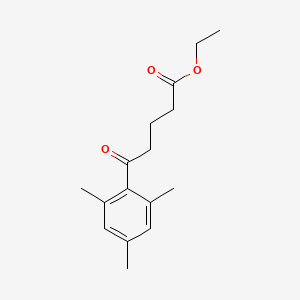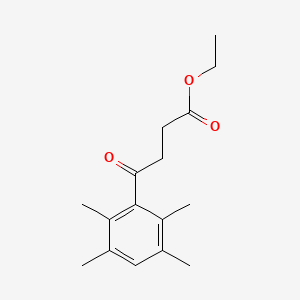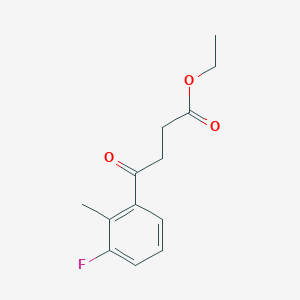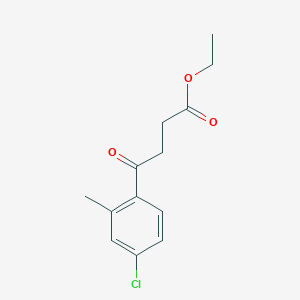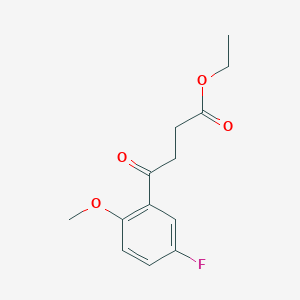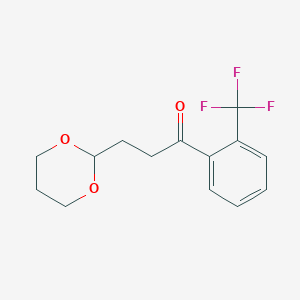
3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group characterized by a carbon atom connected to two -OR groups .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 1,3-dioxane derivatives . For example, the synthesis of 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives involves the anancomeric structure and the axial orientation of the aryl group .Molecular Structure Analysis
The molecular structure of similar compounds often involves a 1,3-dioxane ring . This ring is a type of acetal, a functional group characterized by a carbon atom connected to two -OR groups .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve reactions with 1,3-dioxane derivatives . For example, the bromination reaction of some bis(1,3-dioxan-2-yl)alkanes was investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve a 1,3-dioxane ring . This ring is a type of acetal, a functional group characterized by a carbon atom connected to two -OR groups .科学的研究の応用
Versatile Protecting and Activating Group in Amine Synthesis
A study conducted by Sakamoto, Izumi, Yamada, and Tsunoda (2006) explored the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new sulfonating agent for amines. The Dios group, related to 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone, demonstrated stability under basic and reductive conditions and was removed by heating in a hot aqueous solution of trifluoroacetic acid. This highlights its potential in amine synthesis (Sakamoto et al., 2006).
Catalytic Applications in Polymer Science
Research by Cervellera et al. (2005) showed the use of 1,3-dioxan-2-one in the curing of diglycidylether of bisphenol A. The study focused on its use as a catalyst in polymer science, indicating the relevance of derivatives like 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone in this field (Cervellera et al., 2005).
Synthetic Applications in Organic Chemistry
Yavari, Souri, Sirouspour, and Djahaniani (2006) highlighted the use of 1,3-dioxan-2-yl derivatives in the vinylphosphonium salt-mediated reaction between alkyl propiolates and aminophenols or hydroxyphenols. This demonstrates the compound's utility in complex organic synthesis processes (Yavari et al., 2006).
Fluorescence and Spectroscopic Analysis
Gaina et al. (2012) conducted studies on the acetalization of 10-methyl-10H-phenothiazine-carbaldehyde with 1,3-propanediol, producing new 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives. These compounds displayed remarkable daylight fluorescence, indicating the potential of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone in spectroscopic analysis (Gaina et al., 2012).
将来の方向性
The future directions for research on similar compounds could involve further investigation into their synthesis, chemical reactions, and potential applications . For example, benzpyrimoxan, a compound with a similar structure, was found to have remarkable activity against nymphs of rice planthoppers, suggesting potential use as an insecticide .
特性
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-5-2-1-4-10(11)12(18)6-7-13-19-8-3-9-20-13/h1-2,4-5,13H,3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJXKDYIORVOPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645944 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone | |
CAS RN |
898786-55-5 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

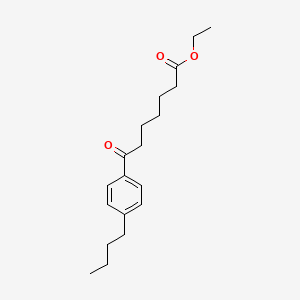
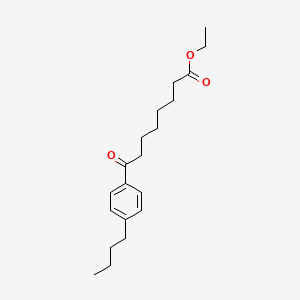
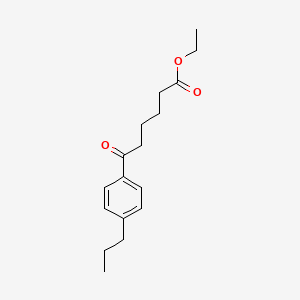
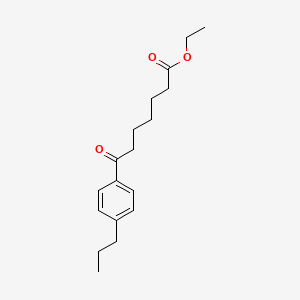
![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)
![Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate](/img/structure/B1326086.png)
![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)
![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)
